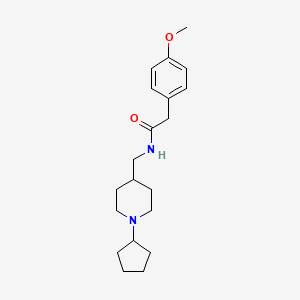![molecular formula C7H9BrF2O B2540686 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2503209-24-1](/img/structure/B2540686.png)
1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-azabicyclo[3.1.0]hexane is described in the first paper, where 2-(bromomethyl)pyrrolidine hydrobromide is treated with n-BuLi to form the bicyclic compound through an SN2 process involving an open chain transition state and intermolecular Br...Li(+) coordination . Although this synthesis does not directly pertain to the compound , the methodology could potentially be adapted for the synthesis of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The second paper provides an analysis of the molecular structure of a different bicyclic system, 2-p-bromophenyl-1,3-diazabicyclo[3,1,0]hexane, using X-ray crystallography . The molecule was found to have a boat conformation with the benzene ring in an exo-position. This information is valuable as it gives an idea of the conformational preferences of bicyclic systems, which could be relevant when considering the molecular structure of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane".
Chemical Reactions Analysis
The first paper also discusses the reactivity of the synthesized 1-azabicyclo[3.1.0]hexane with various electrophiles, leading to the formation of different pyrrolidines and piperidines . The selectivity of the products was influenced by equilibrium, suggesting that the reaction conditions can be fine-tuned to favor the formation of certain products. This could be analogous to the reactivity of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane" with electrophiles, although specific reactions would need to be studied.
Physical and Chemical Properties Analysis
Neither paper directly reports on the physical and chemical properties of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane". However, the properties of bicyclic compounds in general can be inferred to some extent from the molecular structure and reactivity patterns observed in the studies. For instance, the presence of bromomethyl and difluoromethyl groups in the compound of interest suggests that it would be reactive in nucleophilic substitution reactions, similar to the compounds studied in the papers .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Molecular Architecture
Compounds with structures similar to "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane" are pivotal in synthesizing heteroaryl and azabicyclohexanes. For instance, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions showcases the role of tertiary trifluoroborate salts in synthesizing complex architectures relevant to the pharmaceutical industry (Harris et al., 2017). This method highlights the versatility and potential for creating compounds with significant biological activity.
Chemical Transformations and Rearrangements
Another aspect of research involving similar compounds is the study of carbene rearrangements, which are crucial for synthesizing structures like the 1-norbornene skeleton. Such transformations provide insights into novel reaction pathways and the synthesis of cyclic compounds (Dorok et al., 2002). Understanding these reactions can lead to innovative approaches in constructing complex molecular frameworks, further enriching the field of organic chemistry.
Novel Promoters for Gas Hydrates
Furthermore, oxabicyclic compounds, similar in structure to the compound , have been investigated as novel promoters for gas hydrates. Research into oxabicyclic guest compounds as sII promoters in gas hydrates reveals their potential in enhancing the thermodynamic stability of these structures, offering a new avenue for applications in energy storage and transport (Seol et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2O/c8-3-7-1-6(2-7,4-11-7)5(9)10/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGPGABHNVWGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CBr)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
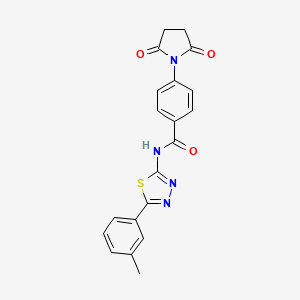
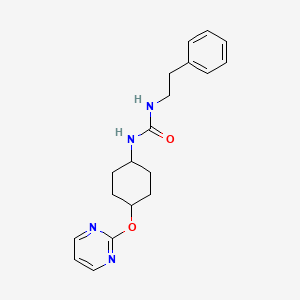
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine](/img/structure/B2540610.png)
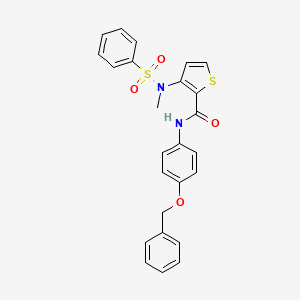
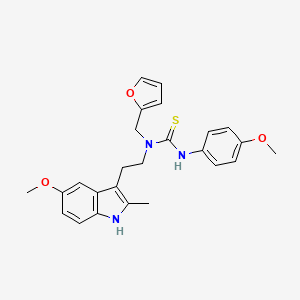
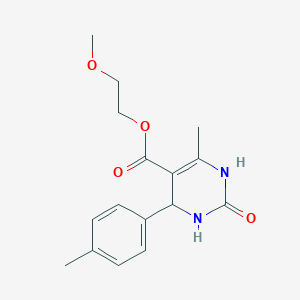
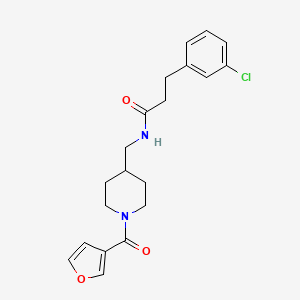
![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

